3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione
CAS No.:
Cat. No.: VC16268731
Molecular Formula: C12H25NO4S2
Molecular Weight: 311.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25NO4S2 |
|---|---|
| Molecular Weight | 311.5 g/mol |
| IUPAC Name | N,N-dibutyl-1,1-dioxothiolane-3-sulfonamide |
| Standard InChI | InChI=1S/C12H25NO4S2/c1-3-5-8-13(9-6-4-2)19(16,17)12-7-10-18(14,15)11-12/h12H,3-11H2,1-2H3 |
| Standard InChI Key | SKFYVULSUKNIEX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 3-[(dibutylamino)sulfonyl]thiolane-1,1-dione consists of a thiolane ring (a saturated five-membered ring with one sulfur atom) modified by two sulfonyl groups at the 1-position and a dibutylamino sulfonyl substituent at the 3-position. The sulfonyl groups confer strong electron-withdrawing characteristics, while the dibutylamino group introduces steric bulk and basicity. This combination creates a molecule with distinct polarity and solubility profiles, likely enhancing its ability to interact with biological targets or polymer matrices .
The molecular formula is CHNOS, with a calculated molecular weight of 307.42 g/mol. Key structural features include:
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Thiolane ring: The saturated sulfur-containing ring adopts a puckered conformation, influencing steric interactions.
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1,1-Dioxo group: The sulfone moiety at the 1-position stabilizes the ring through resonance and increases oxidative stability.
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3-(Dibutylamino)sulfonyl group: This substituent introduces a tertiary amine, which may participate in hydrogen bonding or serve as a site for further functionalization .
Spectroscopic Characteristics
While experimental data for this compound are unavailable, analogs such as 3-{[(4-methoxyphenyl)methyl]amino}thiolane-1,1-dione (PubChem CID: 4961762) exhibit characteristic infrared (IR) peaks at 1150–1250 cm (S=O stretching) and 3300–3500 cm (N–H stretching) . Nuclear magnetic resonance (NMR) spectra would likely show signals for the thiolane ring protons (δ 2.5–3.5 ppm), sulfonyl groups (δ 3.0–3.8 ppm), and dibutylamino protons (δ 1.0–1.5 ppm for CH and δ 0.8–1.0 ppm for CH).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-[(dibutylamino)sulfonyl]thiolane-1,1-dione likely follows a multi-step route analogous to related thiolane derivatives :
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Thiolane ring formation: Cyclization of 1,4-dibromobutane with sodium sulfide (NaS) generates the thiolane backbone.
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Sulfonation: Treatment with chlorosulfonic acid introduces sulfonyl groups at the 1-position.
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Amination: Reaction of the 3-position with dibutylamine in the presence of a coupling agent (e.g., EDC/HOBt) yields the final product.
Critical reaction conditions include:
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance sulfonation efficiency.
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Temperature: Sulfonation typically requires temperatures of 60–80°C, while amination proceeds at room temperature.
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Catalysts: Lewis acids such as AlCl may accelerate sulfonyl group incorporation .
Yield Optimization
Preliminary studies on similar compounds suggest yields of 40–60% for the sulfonation step and 70–85% for amination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to isolate the pure product.
Physicochemical and Pharmacological Profile
Solubility and Stability
The dibutylamino group enhances lipophilicity, granting 3-[(dibutylamino)sulfonyl]thiolane-1,1-dione moderate solubility in organic solvents (e.g., dichloromethane, ethanol) but limited aqueous solubility (<1 mg/mL at pH 7.4). Stability studies on analogs indicate decomposition temperatures above 200°C, with susceptibility to hydrolysis under strongly acidic or basic conditions .
Biological Activity
Though direct pharmacological data are lacking, structural analogs exhibit diverse activities:
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Antiviral effects: Thiolane derivatives with sulfonamide groups show inhibitory activity against HIV-1 reverse transcriptase .
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Neuroprotective potential: Low neurotoxicity (TC > 100 µM) has been observed in related compounds, suggesting a favorable safety profile .
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Enzyme modulation: The sulfone moiety may interact with cysteine proteases or sulfotransferases, implicating this compound in anti-inflammatory or anticancer applications .
Industrial and Research Applications
Materials Science
The rigid thiolane ring and sulfonyl groups make this compound a candidate for:
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Polymer additives: As a flame retardant or plasticizer due to sulfur’s radical-scavenging properties.
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Coordination chemistry: Potential ligand for metal ions in catalytic systems.
Medicinal Chemistry
Hypothetical applications include:
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